molecular formula C7H6N4O B8578184 1-Methyl-2-methoxy-4,5-imidazoledicarbonitrile

1-Methyl-2-methoxy-4,5-imidazoledicarbonitrile

Cat. No. B8578184
M. Wt: 162.15 g/mol
InChI Key: JTHKKMBGCUHJQB-UHFFFAOYSA-N
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Patent
US05329012

Procedure details

Sodium hydride g; 60% in an oil dispersion) was added in small portions to a stirred solution of the above-identified 2-methoxy-4,5-imidazoledicarbonitrile (3.25 g; 0.022 mol) in dimethylformamide (25 mL). Hydrogen gas was evolved. The mixture was cooled, iodomethane (3.2 g) was slowly added and the mixture was stirred overnight. The mixture was poured into ice-water and extracted with chloroform. The combined chloroform extract was washed with water, dried (magnesium sulfate) and concentrated to dryness in vacuo. The residue was chromatographed (silica gel eluted with dichloromethanehexanes) and the product was crystallized from dichloromethane-hexanes to give 1.6 g (45%) of 1-methyl-2-methoxy-4,5-imidazoledicarbonitrile (top 65°-66 ° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[NH:6][C:7]([C:12]#[N:13])=[C:8]([C:10]#[N:11])[N:9]=1.[H][H].I[CH3:17]>CN(C)C=O>[CH3:17][N:9]1[C:8]([C:10]#[N:11])=[C:7]([C:12]#[N:13])[N:6]=[C:5]1[O:4][CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
COC=1NC(=C(N1)C#N)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
3.2 g
Type
reactant
Smiles
IC
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
(silica gel eluted with dichloromethanehexanes)
CUSTOM
Type
CUSTOM
Details
the product was crystallized from dichloromethane-hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(=NC(=C1C#N)C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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